molecular formula C13H11F3N2O2 B8046559 Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate

Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate

Cat. No.: B8046559
M. Wt: 284.23 g/mol
InChI Key: FRQMHHNBYJNMHT-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a pyrazoline ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate can be compared with other pyrazole derivatives such as:

    Ethyl 2-[5-(methyl)pyrazol-1-yl]benzoate: Lacks the trifluoromethyl group, resulting in lower stability and biological activity.

    Ethyl 2-[5-(chloromethyl)pyrazol-1-yl]benzoate: The presence of a chloromethyl group instead of trifluoromethyl affects its reactivity and biological properties.

    Ethyl 2-[5-(bromomethyl)pyrazol-1-yl]benzoate: Similar to the chloromethyl derivative but with different reactivity due to the bromine atom.

This compound is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9-5-3-4-6-10(9)18-11(7-8-17-18)13(14,15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMHHNBYJNMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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